molecular formula C9H6F4O B8620271 1,1,1-Trifluoro-2-(4-fluorophenyl)-prop-2-ene oxide

1,1,1-Trifluoro-2-(4-fluorophenyl)-prop-2-ene oxide

Cat. No.: B8620271
M. Wt: 206.14 g/mol
InChI Key: KWRFZILTJNXIDG-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-(4-fluorophenyl)-prop-2-ene oxide is a useful research compound. Its molecular formula is C9H6F4O and its molecular weight is 206.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6F4O

Molecular Weight

206.14 g/mol

IUPAC Name

2-(4-fluorophenyl)-2-(trifluoromethyl)oxirane

InChI

InChI=1S/C9H6F4O/c10-7-3-1-6(2-4-7)8(5-14-8)9(11,12)13/h1-4H,5H2

InChI Key

KWRFZILTJNXIDG-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)(C2=CC=C(C=C2)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared by following general procedure 3. DMSO was added to NaH (1 equiv.) and heated to 65° C. for 1 h. THF was added at the same temperature and heated for another 10 min. After 10 min., the reaction mixture was cooled to 0° C. Trimethylsulfonium iodide (1 equiv.) was added and stirred for 10 min. after which the solution of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone (1 equiv.) in THF was added dropwise. After complete addition, the reaction mixture was stirred at RT for 2 h. The product was detected by LCMS and the reaction mixture was poured into ice water, extracted in diethyl ether (4×50 mL), dried over Na2SO4 and concentrated at 25° C. to obtain the product.
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Synthesis routes and methods II

Procedure details

DMSO is added to NaH (1-1.8 equiv.) and heated to 65° C. for 1 h. THF is added at the same temperature and heated for another 10 min. After 10 min., the reaction mixture is cooled to 0° C. Trimethylsulfonium iodide (1-1.2 equiv.) is added and the contents stirred for 10 min. after which the solution of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone (1 equiv.) in THF is added dropwise. After complete addition, the reaction mixture is stirred at RT for 2 h; the reaction is monitored by LCMS. The reaction mixture is poured in ice water, extracted in diethyl ether, dried over sodium sulfate and concentrated at 25° C. to get the crude product.
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